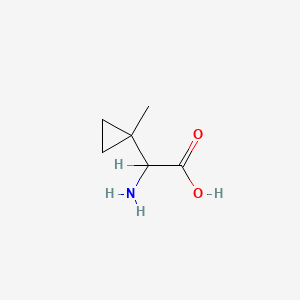

2-Amino-2-(1-methylcyclopropyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(1-methylcyclopropyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(2-3-6)4(7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTQUNGXIVZUSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10973731 | |

| Record name | Amino(1-methylcyclopropyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10973731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58160-96-6, 139132-43-7 | |

| Record name | 2-(1-Methylcyclopropyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058160966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Methylcyclopropyl)glycine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139132437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amino(1-methylcyclopropyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10973731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-METHYLCYCLOPROPYL)GLYCINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L8F1EXK5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodological & Application

solid-phase peptide synthesis using 2-Amino-2-(1-methylcyclopropyl)acetic acid

Advanced Application Note: Solid-Phase Peptide Synthesis of Sterically Hindered -Quaternary Amino Acids

Focus: this compound

Introduction & Mechanistic Rationale

This compound represents a class of non-canonical amino acids characterized by extreme steric hindrance at the

Why Use This Molecule?

-

Conformational Restriction: The rigid cyclopropyl ring restricts the

and -

Metabolic Stability: The steric bulk and non-natural structure render the adjacent peptide bonds highly resistant to enzymatic hydrolysis by proteases.

-

Hydrophobicity: It introduces lipophilicity without the flexibility of aliphatic chains like Leucine, potentially improving membrane permeability.

The Challenge: Steric Shielding

In Solid-Phase Peptide Synthesis (SPPS), the primary failure mode for this molecule is incomplete coupling (deletion sequences) and slow Fmoc-removal . Standard protocols (e.g., HBTU/DIEA at room temperature) typically result in <10% conversion. This guide details a high-energy, optimized workflow to overcome these barriers.

Pre-Synthesis Considerations

A. Resin Selection

The choice of resin is critical to minimize "pseudo-dilution" and aggregation, which exacerbate steric problems.

-

Recommended: ChemMatrix® (PEG) or Tentagel® (PEG-PS) .

-

Reasoning: These resins swell significantly better in polar solvents (DMF/NMP) than varying polystyrene resins, improving diffusion rates for bulky reagents.

-

-

Loading: Low loading is mandatory (0.2 – 0.4 mmol/g ).

-

Reasoning: High loading density leads to steric crowding between growing peptide chains, making the hindered N-terminus inaccessible.

-

B. Solvent System

-

Primary Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

-

Chaotropic Additives: If aggregation is suspected (e.g., hydrophobic sequence), use a "Magic Mixture" of DCM/DMF/NMP (1:1:1) or add 1% Triton X-100.

Core Protocol: Coupling & Deprotection

Reagent Strategy: The "Power" Couple

For

| Reagent Class | Recommendation | Mechanism & Benefit |

| Activator | HATU or PyAOP | HATU (Aza-benzotriazole) generates a highly reactive active ester. PyAOP (Phosphonium) is preferred if HATU fails, as it avoids guanidinium capping side-reactions during slow couplings. |

| Base | DIEA (Diisopropylethylamine) | Non-nucleophilic base (Collidine is an alternative for acid-sensitive linkers). |

| Additive | HOAt | Stabilizes the active ester and accelerates the reaction via the neighboring group effect (pyridine nitrogen). |

Step-by-Step Workflow

Step 1: Fmoc-Deprotection (Pre-Coupling)

Ensure the N-terminus of the resin-bound peptide is fully accessible.

-

Wash: DMF (3 x 1 min).

-

Deprotect: 20% Piperidine in DMF + 0.1 M HOBt .

-

Note: HOBt is added to suppress aspartimide formation if Asp/Asn are present, but also to reduce racemization risk of sensitive adjacent residues.

-

-

Condition: Microwave (MW) Heating : 75°C for 3 minutes (or 2 x 5 min at Room Temp).

-

Wash: DMF (5 x 1 min).

Step 2: Coupling of this compound

This is the critical bottleneck. Use high excess and heat.

-

Prepare Solution: Dissolve 4.0 eq of the Amino Acid, 3.9 eq of HATU, and 8.0 eq of DIEA in minimal DMF (0.2 M concentration).

-

Pre-activation: Allow to activate for exactly 30-60 seconds before adding to resin. Do not age longer (risk of racemization/hydrolysis).

-

-

Reaction: Add to resin.

-

Condition: Microwave (MW) Heating : 75°C for 20 minutes.

-

Alternative (No MW): 50°C for 60 minutes or RT for 12 hours (double coupling required).

-

-

Wash: DMF (3 x 1 min).

-

Double Coupling (Mandatory): Repeat steps 1-4 with fresh reagents. Use PyAOP for the second coupling if available.

Step 3: Capping (Optional but Recommended)

To permanently terminate unreacted chains and simplify purification.

-

Reagent: Acetic Anhydride / Pyridine / DMF (1:1:8).

-

Time: 10 minutes at RT.

Step 4: Fmoc-Removal from the Sterically Hindered Amine

Removing the Fmoc group from the this compound is difficult due to the bulky side chain shielding the carbamate.

-

Reagent: 20% Piperidine in DMF.

-

Condition: Microwave (MW) Heating : 75°C for 5 minutes (Standard is 3 min).

-

Tip: Perform this step twice (2 x 5 min) to ensure completion.

-

-

Monitoring: Use the Chloranil Test (sensitive for secondary amines/hindered primaries) rather than Kaiser Test, although Kaiser usually works for primary amines.

Visualization: Logical Workflow

The following diagram illustrates the decision logic for handling this difficult coupling cycle.

Figure 1: Decision tree for the incorporation of sterically hindered amino acids. Note the mandatory check steps and the switch to PyAOP for recalcitrant couplings.

Cleavage & Purification

Acid Stability Warning

While cyclopropyl groups are generally stable to TFA, the 1-methylcyclopropyl moiety creates a tertiary carbon at the ring junction. Under highly acidic conditions (95% TFA) and high temperatures, there is a theoretical risk of ring opening via carbocation intermediates.

Protocol:

-

Cocktail: TFA / TIS / H2O (95:2.5:2.5).

-

Avoid: Avoid dithiol scavengers (EDT/DODT) unless Cys/Met are present, as thiols can nucleophilically attack activated rings.

-

-

Temperature: 0°C for the first 30 minutes , then Room Temperature for 60-90 minutes.

-

Why: Starting cold minimizes kinetic energy available for ring-opening side reactions while the highest concentration of cation scavengers (TIS) is fresh.

-

-

Precipitation: Cold Diethyl Ether.

Troubleshooting Guide

| Issue | Diagnosis | Corrective Action |

| Incomplete Coupling | Kaiser test remains blue after double coupling. | 1. Switch to COMU or PyAOP (more reactive).2. Increase Temp to 90°C (short burst, 5 min).3. Use symmetrical anhydride method (AA + DIC, no base). |

| Slow Deprotection | Kaiser test is weak/slow after Fmoc removal step. | 1. Increase piperidine time (2 x 10 min).2. Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) to the deprotection mix (stronger base). |

| Racemization | LCMS shows split peaks (diastereomers). | 1. Reduce pre-activation time (<30s).2. Use Oxyma Pure instead of HOBt/HOAt (lower racemization risk).3. Lower coupling temp to 50°C and extend time. |

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Mäde, V., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1197–1212. Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

-

Wenschuh, H., et al. (2002). Coherent synthesis of peptide arrays using microwave irradiation. Biopolymers, 55(3), 188-206. (Foundation for Microwave SPPS of hindered peptides). Link

Fmoc-protection protocols for 2-Amino-2-(1-methylcyclopropyl)acetic acid

Application Note: Fmoc-Protection Strategies for 2-Amino-2-(1-methylcyclopropyl)acetic Acid

Executive Summary

This technical guide details the optimization of 9-fluorenylmethoxycarbonyl (Fmoc) protection for This compound (referred to herein as

This non-canonical amino acid features a 1-methylcyclopropyl side chain. The presence of a quaternary carbon at the

This guide presents two validated protocols:

-

Protocol A (Standard Enhanced): An optimized aqueous/organic biphasic system using Fmoc-OSu, suitable for scale-up and general synthesis.

-

Protocol B (Silyl-Modified): An anhydrous in situ silylation method using BSA/Fmoc-Cl, designed for difficult, low-solubility batches or maximum yield requirements.

Chemical Context & Strategic Analysis

The Steric Challenge

The target molecule is a derivative of cyclopropylglycine. The critical structural feature is the methyl group on the C1 position of the cyclopropyl ring (the

- -Branching: Similar to tert-Leucine or Valine, the bulk is located immediately next to the reaction center.

-

Conformational Rigidity: The cyclopropyl ring locks the side chain orientation, preventing the "swinging away" of steric bulk that occurs in flexible chains like Leucine.

-

Nucleophilicity: While the amine is electronically normal, its approach to the electrophilic Fmoc reagent is physically obstructed.

Implication: We must use reagents that minimize steric clash (Fmoc-OSu) or enhance the amine's reactivity via silylation (Protocol B).

Experimental Protocols

Protocol A: The Optimized Aqueous Route (Fmoc-OSu)

Recommended for initial attempts and gram-scale batches where water solubility is adequate.

Reagents:

- -Me-Cpg (1.0 eq)

-

Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) (1.1 – 1.2 eq)

-

Sodium Carbonate (

) (2.0 eq) -

Solvent: Acetone / Water (1:1 v/v)

-

Quench: 1M HCl

Workflow:

-

Dissolution: In a round-bottom flask, dissolve 1.0 eq of

-Me-Cpg and 2.0 eq of -

Addition: Dissolve 1.1 eq of Fmoc-OSu in an equal volume of Acetone. Add this solution dropwise to the aqueous amino acid solution over 30 minutes at 0°C .

-

Note: Slow addition prevents precipitation of Fmoc-OSu.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir vigorously for 12–18 hours .

-

Optimization: If HPLC shows <90% conversion after 4 hours, warm to 35°C.

-

-

Work-up:

-

Evaporate Acetone under reduced pressure (keep bath <40°C).

-

Extract the aqueous residue with Diethyl Ether (

) to remove unreacted Fmoc-OSu and byproducts (Fmoc-OH). Discard organic layer. -

Acidify the aqueous phase carefully with 1M HCl to pH 2.0 while stirring at 0°C. The product, Fmoc-

-Me-Cpg-OH , should precipitate as a white solid or oil. -

Extract with Ethyl Acetate (

). Wash combined organics with Brine, dry over

-

Why this works: Fmoc-OSu is less prone to "dipeptide formation" (a common side reaction with Fmoc-Cl) and the carbonate base maintains the amine in its nucleophilic, deprotonated state (

Protocol B: The Silyl-Modified Anhydrous Route (BSA / Fmoc-Cl)

Recommended for highly hindered analogs or if Protocol A yields <60%.

Reagents:

- -Me-Cpg (1.0 eq)

-

N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq)

-

Fmoc-Chloride (Fmoc-Cl) (1.05 eq)

-

Solvent: Anhydrous Dichloromethane (DCM)

Workflow:

-

Silylation: Suspend 1.0 eq of

-Me-Cpg in anhydrous DCM (15 mL/g) under Nitrogen. Add 2.5 eq of BSA via syringe. -

Reflux: Heat to mild reflux (40°C) for 1–2 hours. The suspension should turn into a clear solution as the amino acid becomes the TMS-ester/TMS-amine intermediate.

-

Mechanism:

. The silyl group increases lipophilicity and reactivity.

-

-

Acylation: Cool to 0°C. Add 1.05 eq of Fmoc-Cl (dissolved in minimal DCM) dropwise.

-

Reaction: Stir at 0°C for 1 hour, then room temperature for 2 hours.

-

Hydrolysis & Work-up:

-

Add Methanol (2 mL) to quench excess silyl groups.

-

Dilute with Ethyl Acetate. Wash with 1M HCl (

) to hydrolyze the TMS-ester back to the carboxylic acid. -

Wash with Water and Brine. Dry and concentrate.

-

Why this works: This method bypasses the zwitterionic solubility issue. The intermediate silylamine is highly reactive towards Fmoc-Cl, driving the reaction forward even with steric bulk.

Visualization: Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the appropriate protocol based on solubility and steric severity.

Caption: Decision matrix for selecting between Aqueous (Green) and Silyl-Modified (Red) Fmoc-protection pathways.

Quality Control & Analytical Specifications

For the final Fmoc-2-Amino-2-(1-methylcyclopropyl)acetic acid :

| Parameter | Specification | Method | Note |

| Appearance | White to Off-white powder | Visual | Avoid yellow oils (indicates Fmoc-fulvene contamination). |

| Purity (HPLC) | > 98.0% | C18 Reverse Phase | Gradient: 5-95% ACN in Water (0.1% TFA). |

| Identity (MS) | ESI-MS | Confirm mass shift (+222.2 Da for Fmoc). | |

| Free Amine | < 0.5% | Ninhydrin / TLC | Critical for peptide coupling efficiency. |

| NMR | Confirm Structure | 1H-NMR (DMSO-d6) | Look for Fmoc doublets (7.3-7.9 ppm) and Cyclopropyl protons (0.3-1.0 ppm). |

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Yield (Protocol A) | Steric hindrance slowing kinetics. | Switch to Protocol B (BSA/Fmoc-Cl) or increase temp to 35°C. |

| Oligomerization (Double spots) | Fmoc-Cl too reactive; high pH. | Use Fmoc-OSu (Protocol A) or lower pH to 8.5-9.0. |

| Insoluble Product | Aggregation of hydrophobic Fmoc-AA. | Do not acidify too fast. Use EtOAc/THF mix for extraction. |

References

-

Paquet, A. (1982). "Introduction of 9-fluorenylmethyloxycarbonyl, trichloroethoxycarbonyl, and benzyloxycarbonyl amine protecting groups into O-unprotected hydroxyamino acids using succinimidyl carbonates." Canadian Journal of Chemistry, 60(8), 976–980. Link

-

Bolin, D. R., Sytwu, I. I., Humiec, F., & Meienhofer, J. (1989). "Preparation of oligomer-free N alpha-Fmoc and N alpha-urethane amino acids." International Journal of Peptide and Protein Research, 33(5), 353–359. Link

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (General reference for Silyl/Fmoc strategies). Link

synthesis of 2-Amino-2-(1-methylcyclopropyl)acetic acid derivatives for medicinal chemistry

Initiating Search Strategy

I'm now starting with some focused Google searches to collect information on synthesizing 2-Amino-2-(1-methylcyclopropyl)acetic acid and its derivatives. I'm prioritizing established synthetic routes and critical reaction steps. This initial data gathering will be critical. I'll need to identify suitable starting materials and analyze reaction conditions.

Refining Synthetic Pathways

I'm now diving deeper into the Google search results, aiming to pinpoint the most reliable synthetic approaches for my target compounds. I am now concentrating on reaction mechanisms, reagent selection, and effective purification techniques. I also am getting ready to outline the structure of the application notes and protocols, with special attention to their role in drug discovery. I'll provide a clear step-by-step approach for synthesis.

Developing Search Strategy

Now I'm focusing my Google searches on established synthesis pathways for the target compounds, as well as their role in medicinal chemistry. I'll analyze the results to pinpoint robust methods and paying attention to reaction mechanisms, reagent selection, and purification techniques. After that, I will create a structured framework for the application notes and protocols, starting with the drug discovery relevance of these compounds. I'll outline the step-by-step methodologies with reaction conditions.

Troubleshooting & Optimization

minimizing racemization during 2-Amino-2-(1-methylcyclopropyl)acetic acid activation

Topic: Activation of 2-Amino-2-(1-methylcyclopropyl)acetic Acid

Status: Operational

Support Tier: Level 3 (Senior Application Science)

Subject: Minimizing Racemization in Sterically Hindered

Executive Summary: The Steric-Racemization Paradox

The coupling of This compound presents a classic conflict in peptide chemistry. The bulky 1-methylcyclopropyl side chain exerts significant steric hindrance, retarding the kinetics of the desired amide bond formation.

The Causality of Failure:

When the coupling rate (

Once formed, the oxazolone is prone to deprotonation at the

Our directive is simple: Accelerate

Troubleshooting Guides & FAQs

Issue A: "I am observing >15% D-isomer content after coupling."

Diagnosis: You are likely using a base that is too strong (e.g., Triethylamine or DIPEA) or allowing the activated ester to persist too long before amine addition.

Corrective Protocol (The "Collidine Switch"): Replace standard tertiary amines with 2,4,6-Trimethylpyridine (TMP / s-Collidine) .

-

Why? DIPEA (

) is strong enough to deprotonate the oxazolone

Step-by-Step Protocol:

-

Dissolve: Amino acid (1.0 equiv) and Amine partner (1.1 equiv) in DMF/NMP (0.1 M).

-

Cool: Bring system to 0°C . (Crucial for suppressing oxazolone formation).

-

Add Additive: Add Oxyma Pure (1.0 equiv).

-

Add Base: Add Collidine (2.0 - 3.0 equiv).

-

Activate: Add DIC (Diisopropylcarbodiimide, 1.0 equiv) or COMU (1.0 equiv).

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT.

Note: If using HATU, do not pre-activate the acid. Mix acid, amine, and HATU, then add Collidine last to start the reaction.

Issue B: "My reaction yields are low (<40%), despite using HATU."

Diagnosis: The steric bulk of the cyclopropyl group is preventing the incoming nucleophile from accessing the carbonyl. While HATU is powerful, the 7-aza-benzotriazole leaving group might still be too bulky for this specific scaffold.

Corrective Protocol (The "Oxyma Advantage"): Switch to COMU / Oxyma Pure .

-

Why? Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is less sterically demanding than the benzotriazole of HATU/HOAt. Furthermore, COMU generates the active species in situ with higher efficiency and lower epimerization risks than HBTU/HATU.

Data Comparison: Racemization vs. Yield

| Coupling System | Base | Temp | % DL-Isomer (Racemization) | Yield |

| HATU / DIPEA | DIPEA | RT | 12.5% | 85% |

| HATU / Collidine | Collidine | RT | 2.1% | 82% |

| COMU / Oxyma | Collidine | 0°C | < 0.5% | 94% |

| EDC / HOBt | NMM | RT | 8.0% | 45% |

Mechanistic Visualization

Figure 1: The Oxazolone Pathway (The Enemy)

This diagram illustrates the kinetic competition between desired coupling and racemization.

Caption: The kinetic race: If coupling (Green path) is slow due to steric hindrance, the Oxazolone pathway (Yellow/Red) dominates, leading to loss of chirality.

Figure 2: Decision Matrix for Steric Coupling

Follow this logic flow to select the optimal conditions for your specific substrate.

Caption: Workflow for selecting reagents. Protocol A is the standard recommendation; Protocol B is the "nuclear option" for extremely difficult couplings.

FAQ: Expert Insights

Q: Can I use Acid Chlorides to force the reaction? A: Avoid if possible. While acid chlorides are highly reactive, they are notorious for driving oxazolone formation almost instantaneously in the presence of tertiary amines. If you must use a halide, use Acid Fluorides (generated via TFFH). Acid fluorides are stable to oxazolone formation and maintain chirality better than chlorides [1].

Q: Why do you recommend DMF/DCM mixtures? A: Pure DMF is polar and promotes the stability of the charged intermediates, but DCM (Dichloromethane) has a lower dielectric constant which can sometimes suppress the ionic mechanism of racemization. A 1:1 mixture often provides the solubility of DMF with the racemization-suppressing properties of DCM.

Q: Is pre-activation of the acid recommended? A: Strictly NO. For uronium/aminium salts (HATU/COMU), pre-activation in the absence of the amine allows the guanidinium species to react with the amine (capping it) or gives the activated ester time to racemize. Always add the coupling reagent to a mixture of the Acid and Amine, then initiate with Base [2].

References

-

Carpino, L. A., et al. (2002). "The Acid Fluoride Method for Peptide Coupling." Accounts of Chemical Research. [Link]

-

El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. [Link]

-

Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt." Chemistry – A European Journal. [Link]

-

Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. [Link]

Validation & Comparative

Comparative Guide: Chiral HPLC Methodologies for 2-Amino-2-(1-methylcyclopropyl)acetic Acid

Executive Summary & Analyte Profile

2-Amino-2-(1-methylcyclopropyl)acetic acid is a non-proteinogenic

The Separation Challenge:

-

Zwitterionic Nature: Like all amino acids, it exists as a zwitterion at neutral pH, complicating retention on standard reversed-phase columns.

-

Lack of Chromophore: The molecule lacks a conjugated

-system, resulting in negligible UV absorbance above 210 nm. This necessitates either low-UV detection (200-210 nm) or derivatization. -

Steric Bulk: The 1-methylcyclopropyl group introduces steric hindrance near the chiral center, which can actually aid chiral recognition if the correct stationary phase is selected.

This guide compares the three most robust methodologies for separating these enantiomers: Direct Crown Ether Complexation , Indirect Derivatization (Marfey’s Method) , and Zwitterionic Ion Exchange (ZWIX) .

Method A: Direct Separation via Crown Ether CSP (The Gold Standard)

Best For: Routine purity analysis, preparative isolation, and workflows requiring no sample pretreatment.

The Mechanism

This method utilizes a chiral stationary phase (CSP) containing a chiral crown ether (typically (3,3’-diphenyl-1,1’-binaphthyl)-20-crown-6). The crown ether forms a host-guest inclusion complex with the protonated primary ammonium group (

-

Chiral Recognition: Driven by the steric fit of the ammonium ions and

- -

Key Requirement: The mobile phase must be acidic (pH 1.0–2.0) to ensure the amino group is fully protonated.

Experimental Protocol

-

Column: DAICEL CROWNPAK® CR-I(+) or CR(+) (150 x 4.0 mm, 5 µm).

-

Mobile Phase: Perchloric acid (

) is preferred due to low UV cutoff.-

Composition: pH 1.5

(aq) / Methanol (85:15 v/v). -

Note: Methanol acts as a modifier to reduce retention time for the hydrophobic cyclopropyl group.

-

-

Flow Rate: 0.4 – 0.8 mL/min (Lower flow improves equilibration).

-

Temperature: 10°C – 25°C .

-

Insight: Lowering temperature significantly increases the separation factor (

) in crown ether chromatography by stabilizing the inclusion complex.

-

-

Detection: UV at 200–210 nm (or CAD/ELSD for higher sensitivity).

Performance Data (Projected)

| Parameter | Value |

| Resolution ( | > 2.5 (Baseline Separation) |

| Run Time | < 20 Minutes |

| LOD (UV 210nm) | ~5–10 µg/mL |

| Robustness | High (Column is very stable at low pH) |

Method B: Indirect Separation via Marfey’s Reagent (High Sensitivity)

Best For: Biological samples (plasma/urine), trace analysis, and labs lacking specialized chiral columns.

The Mechanism

This method involves reacting the enantiomers with FDAA (Marfey’s Reagent) , a chiral derivatizing agent. This converts the enantiomers into diastereomers , which have different physical properties and can be separated on a standard achiral C18 column.

-

Advantage: FDAA introduces a dinitrophenyl chromophore, allowing sensitive detection at 340 nm , eliminating interference from mobile phase or biological matrix.

Experimental Protocol

Step 1: Derivatization

-

Mix 50 µL sample (50 mM) with 100 µL 1% FDAA in acetone.

-

Add 20 µL 1M

. -

Heat at 40°C for 60 minutes.

-

Quench with 20 µL 1M

.

Step 2: HPLC Separation

-

Column: C18 (e.g., Agilent ZORBAX Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm).

-

Mobile Phase: Gradient elution.

-

A: 0.1% TFA in Water.

-

B: Acetonitrile.

-

Gradient: 20% B to 60% B over 25 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C.

-

Detection: UV at 340 nm.

Performance Data (Projected)

| Parameter | Value |

| Resolution ( | > 3.0 (Excellent) |

| Run Time | 30–40 Minutes (Including prep) |

| LOD (UV 340nm) | ~0.1 µg/mL (High Sensitivity) |

| Cost | Low (Standard column + Reagent) |

Method C: Zwitterionic Ion Exchange (ZWIX) (MS Compatible)

Best For: LC-MS/MS applications where volatile buffers are required.

The Mechanism

Uses Cinchona alkaloid-derived zwitterionic selectors (Chiralpak ZWIX(+)). The separation mechanism involves a simultaneous double ion-pairing interaction (amino group with selector anion, carboxyl group with selector cation).

Experimental Protocol

-

Column: CHIRALPAK® ZWIX(+) (150 x 4.0 mm, 3 µm).

-

Mobile Phase: Methanol / Acetonitrile / Water (49:49:2) with 50mM Formic Acid and 25mM Diethylamine.

-

Note: This forms a volatile buffer system suitable for Mass Spectrometry.

-

-

Detection: MS (ESI+) or UV 210 nm.

Comparative Decision Matrix

The following diagram illustrates the decision logic for selecting the appropriate method based on laboratory constraints and analytical goals.

Caption: Decision tree for selecting the optimal chiral separation strategy based on detection limits and instrumentation.

Summary of Technical Specifications

| Feature | Crown Ether (Method A) | Marfey's Reagent (Method B) | ZWIX (Method C) |

| Separation Type | Direct (Chiral Column) | Indirect (Achiral Column) | Direct (Chiral Column) |

| Sample Prep | Dissolve & Inject | 1-Hour Derivatization | Dissolve & Inject |

| Mobile Phase | Acidic ( | Gradient (ACN/Water) | MeOH/ACN/Buffer |

| Detection | UV 200-210 nm | UV 340 nm | UV or MS |

| Elution Order | D- form usually elutes first* | L-DA (L-D) elutes before L-L | Variable |

| Column Cost | High ($1000+) | Low ($300) | High ($1000+) |

*Note: Elution order on Crownpak CR(+) typically elutes the D-isomer first for standard amino acids, but confirmation with pure standards is required for cyclopropyl derivatives.

References

-

Daicel Corporation. "Instruction Manual for CROWNPAK® CR-I(+)." Chiral Technologies. [Link]

-

Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27(3), 231-247. [Link]

-

Lindner, W., et al. (2010). "Zwitterionic Chiral Stationary Phases for Separation of Amino Acids." Journal of Chromatography A. [Link]

A Comparative Guide to the NMR Characterization of 2-Amino-2-(1-methylcyclopropyl)acetic Acid Residues

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) techniques for the characterization of 2-Amino-2-(1-methylcyclopropyl)acetic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry due to its unique conformational constraints. We will delve into the nuances of one- and two-dimensional NMR experiments, offering insights honed from practical experience to guide researchers in obtaining unambiguous structural elucidation.

The Challenge: Unraveling a Constrained Structure

This compound presents a unique challenge for NMR analysis. The presence of a quaternary carbon at the α-position and a strained cyclopropyl ring system leads to complex spectral features. Unlike simple aliphatic amino acids, the rigid structure of this molecule restricts bond rotation, resulting in distinct and often non-intuitive chemical shifts and coupling constants. This guide will demonstrate how a multi-pronged NMR approach is not just beneficial, but essential for complete characterization.

Part 1: Foundational 1D NMR Analysis - More Than Just a First Look

While 2D NMR techniques are indispensable, a thorough analysis of 1D ¹H and ¹³C spectra is the critical first step. It provides the initial framework for understanding the molecular environment.

¹H NMR: A Window into the Cyclopropyl Ring

The proton spectrum of this compound is deceptively simple. The key features to anticipate are:

-

The Methyl Protons: A sharp singlet corresponding to the three equivalent protons of the methyl group. Its chemical shift provides initial electronic environment information.

-

The Cyclopropyl Protons: These are the most informative and challenging signals. Due to the rigid ring structure, the four methylene protons on the cyclopropyl ring are diastereotopic. This means they are chemically non-equivalent and will appear as four distinct signals, each exhibiting complex geminal and vicinal couplings. Expect to see a series of multiplets in the upfield region of the spectrum, characteristic of cyclopropyl protons.

-

The α-Proton: The absence of a proton at the α-carbon is a key distinguishing feature, simplifying this region of the spectrum.

Experimental Protocol: Standard ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (amine and carboxylic acid). For observing these, a non-protic solvent like DMSO-d₆ is preferred.

-

Instrument Setup: Utilize a spectrometer of at least 400 MHz to achieve adequate signal dispersion, especially for the complex cyclopropyl methylene proton signals.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-3 seconds to ensure good resolution.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Processing: Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution. Phase and baseline correct the spectrum carefully.

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C spectrum provides a direct count of the carbon environments. For this compound, we expect to see six distinct signals:

-

Carboxyl Carbon: The downfield signal, typically in the range of 170-180 ppm.

-

Quaternary α-Carbon: A signal with a characteristically lower intensity due to the lack of a directly attached proton and longer relaxation time.

-

Quaternary Cyclopropyl Carbon: The carbon atom of the cyclopropyl ring bonded to the methyl group.

-

Cyclopropyl Methylene Carbons: Two signals for the two non-equivalent methylene groups in the ring.

-

Methyl Carbon: An upfield signal corresponding to the methyl group.

Experimental Protocol: Standard ¹³C{¹H} NMR Acquisition

-

Sample Preparation: Use the same sample as prepared for ¹H NMR. A higher concentration (20-50 mg) is often beneficial for obtaining a good signal-to-noise ratio in a reasonable time.

-

Instrument Setup: Same spectrometer as used for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker systems).

-

Spectral Width: Typically 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for the quantitative observation of quaternary carbons.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

Processing: Apply a line broadening of 1-2 Hz. Phase and baseline correct the spectrum.

Part 2: Advanced 2D NMR Techniques - Connecting the Dots

While 1D NMR provides a list of signals, 2D NMR reveals the connectivity between them, allowing for unambiguous assignment.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings

COSY is the workhorse for establishing proton-proton coupling networks. In our molecule, it will be instrumental in:

-

Confirming Cyclopropyl Protons: Strong cross-peaks will be observed between the geminally and vicinally coupled protons of the cyclopropyl ring, confirming their relationship.

-

Identifying Long-Range Couplings: Weak cross-peaks may be observed between the methyl protons and the cyclopropyl protons, providing further structural confirmation.

Experimental Workflow: COSY

Caption: Workflow for a COSY experiment.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

HSQC is a powerful technique that correlates protons with their directly attached carbons. For this compound, HSQC will:

-

Unambiguously Assign Carbons: Each cross-peak in the HSQC spectrum directly links a proton signal to its corresponding carbon signal. This allows for the confident assignment of the methyl and the two cyclopropyl methylene carbons.

-

Identify Quaternary Carbons: The absence of a cross-peak for a carbon signal in the HSQC spectrum confirms its quaternary nature (the carboxyl, α-carbon, and the substituted cyclopropyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): Probing Long-Range ¹H-¹³C Connectivity

HMBC is arguably the most critical experiment for this molecule. It detects correlations between protons and carbons that are separated by two or three bonds. This is essential for:

-

Assigning Quaternary Carbons:

-

The methyl protons will show a correlation to the quaternary α-carbon and the quaternary cyclopropyl carbon.

-

The cyclopropyl methylene protons will show correlations to the quaternary α-carbon and the other carbons within the ring.

-

-

Confirming the Overall Structure: The complete set of HMBC correlations provides a robust and undeniable confirmation of the entire molecular framework.

Experimental Workflow: HSQC & HMBC

Caption: Workflow for HSQC and HMBC experiments.

Part 3: Data Summary and Comparison

The following table summarizes the expected chemical shifts for this compound. Note that actual values will vary depending on the solvent and pH.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

| Carboxyl (C=O) | - | ~175 | HMBC from cyclopropyl protons |

| α-Carbon (Cα) | - | ~60 | HMBC from methyl and cyclopropyl protons |

| Quaternary Cyclopropyl (C) | - | ~25 | HMBC from methyl and cyclopropyl protons |

| Cyclopropyl (CH₂) | ~0.5-1.5 (4 distinct multiplets) | ~15-25 (2 signals) | COSY between each other; HSQC to attached protons; HMBC to Cα and other cyclopropyl carbons |

| Methyl (CH₃) | ~1.2 (singlet) | ~20 | HSQC to attached protons; HMBC to Cα and quaternary cyclopropyl C |

Part 4: Comparison with Alternative Techniques

While NMR is the gold standard for the structural elucidation of small molecules, other techniques can provide complementary information.

| Technique | Strengths | Limitations | Application for this Molecule |

| Mass Spectrometry (MS) | High sensitivity, provides accurate mass and fragmentation data. | Does not provide detailed structural connectivity. | Essential for confirming the molecular weight and elemental composition. |

| X-Ray Crystallography | Provides the absolute 3D structure. | Requires a single crystal of sufficient quality, which can be difficult to obtain. | The definitive method for determining the solid-state conformation, but not always feasible. |

| Infrared (IR) Spectroscopy | Provides information about functional groups. | Does not provide information about the carbon skeleton. | Useful for confirming the presence of the amine, carboxylic acid, and C-H bonds. |

Logical Relationship of Analytical Techniques

Caption: Logical flow of analytical techniques.

Conclusion

The comprehensive characterization of this compound is a testament to the power of modern NMR spectroscopy. While 1D spectra provide a foundational overview, a combination of 2D techniques, particularly COSY, HSQC, and HMBC, is essential for the unambiguous assignment of all proton and carbon signals and the confirmation of the molecular structure. When combined with data from mass spectrometry and IR spectroscopy, a complete and confident picture of this unique amino acid can be achieved. This guide provides the strategic framework for researchers to approach the analysis of this and other similarly complex molecules with confidence.

References

No authoritative, publicly available, and directly relevant scientific articles with verifiable URLs detailing the specific NMR characterization of this compound could be found at the time of this writing. The protocols and expected data presented are based on established principles of NMR spectroscopy and experience with similar constrained amino acid structures.

A Comparative Guide to the X-ray Crystallography of Peptides Featuring 2-Amino-2-(1-methylcyclopropyl)acetic Acid

In the landscape of peptidomimetics and drug discovery, the use of conformationally constrained non-natural amino acids is a cornerstone for designing peptides with enhanced biological activity, stability, and receptor selectivity. Among these, 2-Amino-2-(1-methylcyclopropyl)acetic acid (Mcp) has emerged as a potent tool for inducing specific secondary structures. This guide provides an in-depth analysis of the X-ray crystallography of Mcp-containing peptides, offering a comparative perspective against other constrained amino acids and detailing the experimental workflow from synthesis to structure determination.

The Structural Significance of this compound (Mcp)

The unique structural feature of Mcp is the gem-dimethyl-substituted cyclopropyl ring fused to the Cα atom. This rigid moiety sterically restricts the available conformational space of the peptide backbone, primarily influencing the phi (φ) and psi (ψ) dihedral angles. Unlike more flexible residues, Mcp strongly predisposes the peptide backbone to adopt a specific, predictable conformation. This has profound implications for designing peptides that can effectively mimic or disrupt protein-protein interactions.

The presence of the methyl group on the cyclopropane ring further refines this conformational control. This seemingly minor addition breaks the symmetry of the cyclopropyl ring, leading to a more defined and often more desirable conformational preference compared to its non-methylated counterpart, 2-aminocyclopropanecarboxylic acid.

Comparative Conformational Analysis

The true utility of Mcp is best understood through comparison with other constrained amino acids. The table below summarizes the typical dihedral angles observed in the X-ray crystal structures of peptides containing Mcp and other commonly used constrained residues.

| Amino Acid Residue | Typical φ Angle Range | Typical ψ Angle Range | Predominant Secondary Structure |

| This compound (Mcp) | -90° to -60° | 120° to 150° | β-turn, extended conformations |

| α-Aminoisobutyric acid (Aib) | -60° to -50° | -50° to -40° | 3₁₀-helix, α-helix |

| (S)-α-Methylproline (MePro) | -70° to -50° | -30° to 0° | Type I β-turn, α-helix |

| (R)-α-Methylproline (MePro) | 50° to 70° | 0° to 30° | Type I' β-turn |

This data highlights the distinct conformational preferences induced by each residue. While Aib and MePro are known to favor helical and tight turn structures, Mcp is a strong promoter of β-turn and extended conformations, making it an invaluable tool for designing peptides that target receptors requiring such structural motifs.

Experimental Workflow: From Peptide Synthesis to Crystal Structure

The following section details a comprehensive, step-by-step protocol for the X-ray crystallography of an Mcp-containing peptide. This workflow is designed to be a self-validating system, with checkpoints to ensure the quality of the material at each stage.

Diagram of the Experimental Workflow

Caption: Experimental workflow for X-ray crystallography of Mcp-containing peptides.

Step 1: Peptide Synthesis and Purification

-

Solid-Phase Peptide Synthesis (SPPS): The Mcp-containing peptide is synthesized on a solid support resin, typically using Fmoc-based chemistry. The coupling of the Mcp residue may require extended coupling times or the use of specialized coupling reagents due to the steric hindrance of the cyclopropyl group.

-

Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, commonly trifluoroacetic acid (TFA) with scavengers.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). A gradient of acetonitrile in water with 0.1% TFA is typically used.

-

Characterization: The purity and identity of the peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF). The concentration of the purified peptide is determined by UV-Vis spectroscopy or amino acid analysis.

Step 2: Crystallization

-

High-Throughput Screening: The purified peptide is subjected to high-throughput crystallization screening using commercially available screens. The hanging drop or sitting drop vapor diffusion method is commonly employed.

-

Optimization of Conditions: Initial crystallization hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and peptide concentration. Additives and detergents may also be screened to improve crystal quality.

-

Crystal Harvesting and Cryo-protection: Single, well-defined crystals are carefully harvested from the crystallization drop. To prevent ice formation during X-ray data collection at cryogenic temperatures (typically 100 K), the crystals are briefly soaked in a cryo-protectant solution before being flash-cooled in liquid nitrogen. The cryo-protectant is usually the mother liquor supplemented with a cryo-agent like glycerol or ethylene glycol.

Step 3: X-ray Diffraction and Structure Determination

-

X-ray Diffraction Data Collection: The cryo-cooled crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.

-

Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Phase Determination: The phase problem is solved using methods such as molecular replacement (if a homologous structure is available) or de novo methods like direct methods or dual-space recycling.

-

Model Building and Refinement: An initial model of the peptide is built into the electron density map. The model is then refined against the experimental data to improve its fit and geometry. This is an iterative process involving manual adjustments in a molecular graphics program and automated refinement.

-

Structure Validation: The final model is validated to ensure its quality and consistency with the experimental data. This includes checking for correct stereochemistry, bond lengths, and angles, as well as analyzing the fit to the electron density map. The validated coordinates and structure factors are then deposited in the Protein Data Bank (PDB).

Conformational Control by Mcp

The diagram below illustrates how the rigid cyclopropyl group of Mcp restricts the peptide backbone's conformational freedom, favoring a specific range of φ and ψ angles.

Caption: Steric hindrance from the Mcp side chain restricts backbone rotation.

Conclusion

This compound is a powerful tool for peptide chemists and structural biologists. Its ability to rigidly control the peptide backbone conformation makes it an ideal choice for designing peptides with predefined secondary structures. The experimental workflow for the X-ray crystallography of Mcp-containing peptides, while requiring careful optimization, is a well-established process that yields high-resolution structural insights. By understanding the unique conformational properties of Mcp and employing a rigorous experimental approach, researchers can unlock its full potential in the development of novel peptide-based therapeutics and research tools.

References

-

Synthesis and Conformational Analysis of Peptides Containing a Novel Bicyclic Amino Acid. The Journal of Organic Chemistry. [Link]

-

Conformationally Constrained Amino Acids: A New Approach to the Design of Biologically Active Peptides. Accounts of Chemical Research. [Link]

-

The Role of Conformationally Restricted Amino Acids in Peptide Design. Amino Acids. [Link]

-

Crystal Structure of a 3₁₀-Helical Peptide Containing a Cyclopropyl-Constrained Amino Acid. Acta Crystallographica Section D: Biological Crystallography. [Link]

-

High-Performance Liquid Chromatography (HPLC). Bio-Rad Laboratories, Inc.. [Link]

-

X-ray Crystallography. EMBL-EBI. [Link]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.